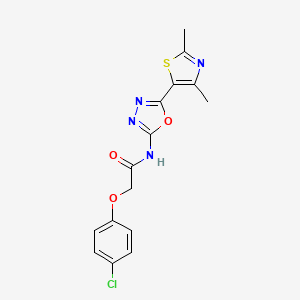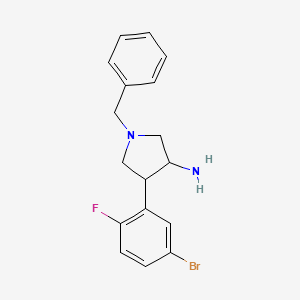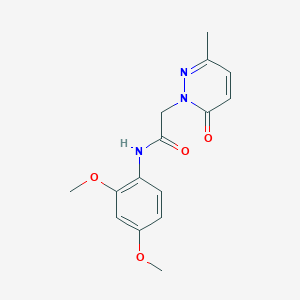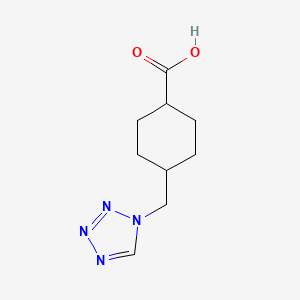
trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid: is a synthetic organic compound characterized by the presence of a tetrazole ring attached to a cyclohexane carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Cyclohexane Carboxylic Acid: The tetrazole ring is then attached to the cyclohexane carboxylic acid through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol or cyclohexanone derivatives.
Substitution: Introduction of various functional groups onto the tetrazole ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Probes: It can be used as a probe to study biological pathways involving tetrazole-containing compounds.
Industry:
Corrosion Inhibitors: The compound can be used in formulations to prevent metal corrosion.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.
Mécanisme D'action
The mechanism of action of trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
trans-4-Methylcyclohexanecarboxylic acid: This compound lacks the tetrazole ring but shares the cyclohexane carboxylic acid structure.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: This compound has an amino group instead of the tetrazole ring.
Uniqueness: The presence of the tetrazole ring in trans-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxylic acid distinguishes it from other similar compounds. The tetrazole ring imparts unique chemical properties, such as increased acidity and the ability to form stable complexes with metal ions, making it valuable in various applications.
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c14-9(15)8-3-1-7(2-4-8)5-13-6-10-11-12-13/h6-8H,1-5H2,(H,14,15) |
Clé InChI |
RSCOVXVUKVIRAH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN2C=NN=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
![N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14879970.png)
![2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol](/img/structure/B14879976.png)

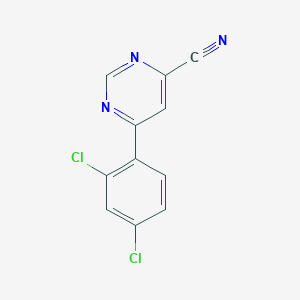
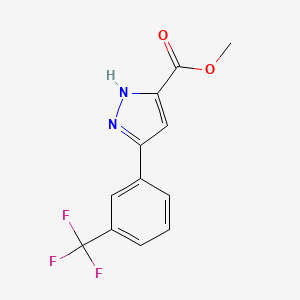
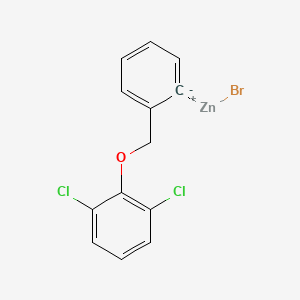
![3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid](/img/structure/B14880010.png)

